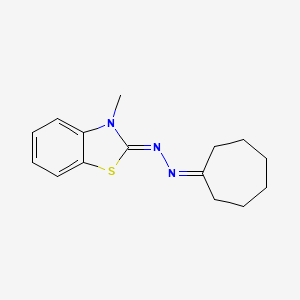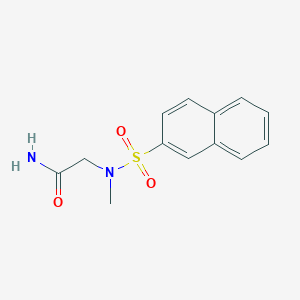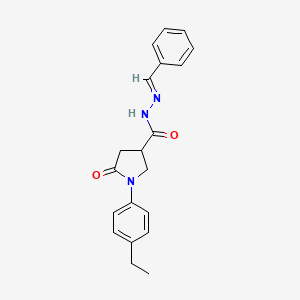![molecular formula C16H28N2O2 B5776256 2,5-bis[(diethylamino)methyl]-1,4-benzenediol CAS No. 5424-68-0](/img/structure/B5776256.png)
2,5-bis[(diethylamino)methyl]-1,4-benzenediol
説明
2,5-bis[(diethylamino)methyl]-1,4-benzenediol, also known as Compound Q, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components, leading to cell death. 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been shown to induce the generation of ROS in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as to induce apoptosis, or programmed cell death. Additionally, 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been shown to inhibit the growth of blood vessels that supply nutrients to tumors, a process known as angiogenesis.
実験室実験の利点と制限
2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been extensively studied in preclinical models, providing a wealth of information on its potential uses and mechanisms of action. However, there are also limitations to its use in lab experiments. 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
将来の方向性
There are a number of future directions for research on 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q. One area of interest is the development of more efficient synthesis methods to improve yields and purity. Additionally, further investigation is needed to fully understand the mechanism of action of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q, which could lead to the development of more targeted cancer therapies. Finally, more research is needed to investigate the potential use of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q in combination with other cancer treatments, as well as its potential use in other disease contexts.
合成法
The synthesis of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q involves the reaction of 2,5-dihydroxytoluene with diethylamine in the presence of formaldehyde. The resulting compound is then purified through a series of chromatographic techniques to obtain pure 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q. The synthesis of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been optimized to achieve high yields and purity, making it suitable for further research.
科学的研究の応用
2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy.
特性
IUPAC Name |
2,5-bis(diethylaminomethyl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-5-17(6-2)11-13-9-16(20)14(10-15(13)19)12-18(7-3)8-4/h9-10,19-20H,5-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTLOLOYAHYCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1O)CN(CC)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202594 | |
| Record name | 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,4-Benzenediol, 2,5-bis((diethylamino)methyl)- | |
CAS RN |
5424-68-0 | |
| Record name | 2,5-Bis[(diethylamino)methyl]-1,4-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12253 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)

![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)

![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)